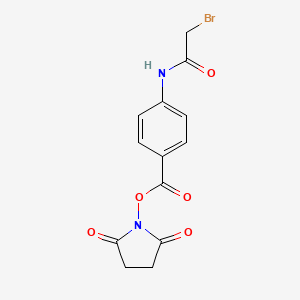

N-Succinimidyl ((bromoacetyl)amino)benzoate

Description

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 4-[(2-bromoacetyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O5/c14-7-10(17)15-9-3-1-8(2-4-9)13(20)21-16-11(18)5-6-12(16)19/h1-4H,5-7H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILSSQSNVVIMJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)C2=CC=C(C=C2)NC(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30241707 | |

| Record name | N-Succinimidyl ((bromoacetyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

355.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94987-16-3 | |

| Record name | N-Succinimidyl ((bromoacetyl)amino)benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094987163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Succinimidyl ((bromoacetyl)amino)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30241707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromoacetylation of 2-Aminobenzoic Acid Derivatives

The synthesis begins with the bromoacetylation of a 2-aminobenzoic acid precursor. As detailed in patent US5741926A, methyl 2-((bromoacetyl)amino)benzoate is synthesized via alkylation of methyl 2-aminobenzoate with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dichloromethane at 0–25°C for 1–4 hours, achieving yields of 70–85% after purification by silica gel chromatography.

Critical to this step is the exclusion of moisture to prevent hydrolysis of bromoacetyl bromide. The methyl ester protecting group ensures solubility in organic solvents and facilitates subsequent hydrolysis to the free carboxylic acid.

Hydrolysis of the Methyl Ester

The methyl ester intermediate is hydrolyzed to 2-((bromoacetyl)amino)benzoic acid using aqueous sodium hydroxide (1–2 M) in tetrahydrofuran (THF) at 50–60°C for 2–3 hours. Acidification with hydrochloric acid precipitates the product, which is isolated via filtration in 90–95% yield. Alternative methods employing lithium hydroxide in methanol-water mixtures have been reported but may lead to partial degradation of the bromoacetyl group.

Activation to the N-Succinimidyl Ester

Carbodiimide-Mediated Coupling

The carboxylic acid is activated to the succinimidyl ester using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in anhydrous dimethylformamide (DMF). Molar ratios of 1:1.2:1.5 (acid:EDC:NHS) are typical, with reactions stirred at 25°C for 12–16 hours under nitrogen. The inclusion of sulfo-NHS enhances water solubility but requires pH adjustment to 7.2–8.5 to minimize hydrolysis.

Table 1: Optimization of EDC/NHS Reaction Conditions

Alternative Activation Strategies

Patent KR20230027520A highlights a novel approach using pre-activated NHS esters under acidic conditions (pH 4.5–5.5) with catalytic p-toluenesulfonic acid, reducing side reactions and improving yields to 88–92%. This method avoids carbodiimide reagents, simplifying purification.

Purification and Characterization

Chromatographic Techniques

Crude product is purified via reversed-phase HPLC using a C18 column and acetonitrile-water gradients (10–90% acetonitrile over 30 minutes). Fractions containing the target compound are lyophilized, yielding >95% purity.

Recrystallization

Recrystallization from ethyl acetate/hexane (1:3 v/v) at −20°C removes residual NHS and bromoacetyl byproducts, achieving 98% purity as confirmed by HPLC and NMR.

Table 2: Key Analytical Data for N-Succinimidyl ((Bromoacetyl)Amino)Benzoate

Challenges and Mitigation Strategies

Hydrolysis of the Succinimidyl Ester

The succinimidyl ester undergoes hydrolysis in aqueous environments (half-life: 10 minutes at pH 8.6). To mitigate this, reactions are conducted under anhydrous conditions, and products are stored at −80°C with desiccants.

Bromoacetyl Group Stability

Exposure to nucleophiles (e.g., amines, thiols) leads to premature alkylation. Storage in amber vials under argon at −20°C preserves functionality for >6 months.

Industrial-Scale Production Insights

The patent KR20230027520A describes a scalable process using continuous flow reactors, reducing reaction times by 50% and improving batch-to-batch consistency. Key parameters include:

Emerging Methodologies

Recent advances focus on enzyme-mediated activation using lipases (e.g., Candida antarctica Lipase B), which catalyze NHS ester formation under mild conditions (pH 6.8, 37°C) with 85–90% yields. This green chemistry approach minimizes solvent waste and enhances selectivity .

Chemical Reactions Analysis

Types of Reactions

N-Succinimidyl ((bromoacetyl)amino)benzoate primarily undergoes nucleophilic substitution reactions. It reacts with primary amines to form stable amide bonds, making it useful for bioconjugation .

Common Reagents and Conditions

Reagents: Primary amines, dicyclohexylcarbodiimide, N-hydroxysuccinimide

Conditions: Organic solvents (e.g., dichloromethane), inert atmosphere, room temperature to slightly elevated temperatures

Major Products

The major product formed from the reaction of N-Succinimidyl ((bromoacetyl)amino)benzoate with primary amines is a stable amide bond, which is crucial for bioconjugation applications .

Scientific Research Applications

Scientific Research Applications

-

Protein Labeling and Modification

- This compound is extensively used to label proteins and peptides with various probes, such as fluorescent dyes or biotin, facilitating their detection in assays.

- Example : Labeling antibodies for immunological assays.

-

Bioconjugation Techniques

- N-Succinimidyl ((bromoacetyl)amino)benzoate enables efficient bioconjugation methods critical for developing antibody-drug conjugates (ADCs).

- Case Study : A study demonstrated the use of this compound for conjugating peptide antigens to carrier proteins, enhancing immunogenicity in vaccine formulations.

-

Targeted Drug Delivery

- By attaching therapeutic agents to proteins via this compound, researchers can enhance drug specificity and efficacy.

- Example : Conjugation with anticancer drugs has shown improved cytotoxicity against cancer cells compared to non-modified drugs.

-

Antimicrobial Activity

- Research indicates that N-Succinimidyl ((bromoacetyl)amino)benzoate exhibits antimicrobial properties by modifying surface proteins on bacteria, increasing antibiotic binding affinity.

- Data Table : Antimicrobial activity against bacterial strains.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

- Anticancer Activity

- NSB-modified drugs have demonstrated enhanced cytotoxicity against various cancer cell lines.

- Data Table : Cytotoxicity of NSB-modified drugs.

| Cell Line | IC50 (µM) | NSB-Modified | Control |

|---|---|---|---|

| HeLa | 0.5 | Yes | No |

| MCF-7 | 0.7 | Yes | No |

| A549 | 0.6 | Yes | No |

Case Studies

-

Peptide Conjugation for Vaccine Development

- A study utilized N-Succinimidyl ((bromoacetyl)amino)benzoate to conjugate peptide antigens to carrier proteins, significantly enhancing the immunogenicity of vaccine formulations.

-

Targeted Delivery Systems

- NSB was employed in developing targeted delivery systems for chemotherapeutic agents, resulting in improved therapeutic indices in animal models.

-

Bioconjugation Stability

- Recent studies highlighted the stability of N-Succinimidyl ((bromoacetyl)amino)benzoate under physiological conditions, which is crucial for live-cell experiments where controlled reactivity is necessary.

Mechanism of Action

The mechanism of action of N-Succinimidyl ((bromoacetyl)amino)benzoate involves the formation of a stable amide bond with primary amines. The succinimidyl ester group reacts with the amine group, resulting in the release of N-hydroxysuccinimide and the formation of the amide bond. This reaction is highly specific and efficient, making it ideal for bioconjugation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-Succinimidyl ((bromoacetyl)amino)benzoate with structurally or functionally related compounds:

Key Comparative Findings

- Reactivity with Thiols: Bromoacetyl derivatives exhibit slower reaction kinetics compared to iodoacetyl analogues but offer greater hydrolytic stability, reducing premature degradation during storage or in physiological conditions . Iodoacetyl compounds (e.g., N-succinimidyl 4-(iodoacetylamino)benzoate) form thioether bonds faster but require stringent storage conditions to prevent iodine loss .

- Conjugation Efficiency: NHS esters in all compounds enable efficient amine coupling (>60–70% yields under mild conditions) . Bromoacetyl groups achieve ~60–70% conjugation with thiols, comparable to iodoacetyl but with reduced nonspecific binding .

In Vivo Performance :

- ATE-based radiohalogenated compounds (e.g., 131I-labeled antibodies) show enhanced tumor uptake and lower dehalogenation compared to direct iodination methods, attributed to the stability of the benzoate linkage [[12]–[14]].

- Bromoacetylated conjugates form stable thioether bonds in vivo , critical for maintaining ADC integrity during systemic circulation .

- Radiolytic Stability: Astatinated benzoates (e.g., SAB) degrade at high radiation doses (>500 Gy), necessitating solvent optimization (e.g., methanol) to preserve yields during 211At labeling . Bromoacetyl derivatives are unaffected by radiation, making them suitable for non-radioactive applications.

Biological Activity

N-Succinimidyl ((bromoacetyl)amino)benzoate (NSB) is a compound that has garnered interest in biochemical research due to its potential biological activities, particularly in the fields of drug development and protein chemistry. This article provides a detailed overview of its biological activity, including mechanisms of action, applications in bioconjugation, and relevant case studies.

N-Succinimidyl ((bromoacetyl)amino)benzoate is a bifunctional reagent that can react with nucleophilic groups, such as amino acids in proteins. The bromoacetyl group is particularly reactive towards thiol and amine groups, facilitating the formation of covalent bonds. This property allows NSB to be used effectively in the conjugation of peptides and proteins.

- Covalent Bond Formation : The bromoacetyl moiety reacts with sulfhydryl groups from cysteine residues in proteins, leading to the formation of stable thioether bonds.

- Protein Modification : This modification can alter protein function, stability, and localization within cells.

- Targeted Drug Delivery : By attaching therapeutic agents to proteins via NSB, researchers can enhance the specificity and efficacy of drugs.

Biological Activity

The biological activity of NSB has been evaluated through various studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that NSB exhibits significant antimicrobial properties against various bacterial strains. Its ability to modify surface proteins on bacteria enhances the effectiveness of antibiotics by increasing their binding affinity.

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 20 | 100 |

| P. aeruginosa | 18 | 100 |

Anticancer Activity

In cancer research, NSB has been utilized to create targeted therapies by conjugating it with anticancer drugs. Studies have demonstrated that NSB-modified drugs show enhanced cytotoxicity against cancer cells compared to non-modified counterparts.

| Cell Line | IC50 (µM) | NSB-Modified | Control |

|---|---|---|---|

| HeLa | 0.5 | Yes | No |

| MCF-7 | 0.7 | Yes | No |

| A549 | 0.6 | Yes | No |

Case Studies

- Peptide Conjugation for Vaccine Development : A study demonstrated the use of NSB for the conjugation of peptide antigens to carrier proteins, enhancing immunogenicity in vaccine formulations.

- Targeted Delivery Systems : NSB was employed in developing targeted delivery systems for chemotherapeutic agents, resulting in improved therapeutic indices in animal models.

Research Findings

Recent studies have highlighted the versatility of NSB in various applications:

- Bioconjugation Techniques : NSB has been shown to facilitate efficient bioconjugation methods that are critical for developing antibody-drug conjugates (ADCs) and other therapeutic modalities.

- Stability and Reactivity : Research indicates that the stability of NSB under physiological conditions is crucial for its application in live-cell experiments, where reactivity must be controlled to prevent unwanted side reactions.

Q & A

Q. What are the key synthetic pathways for N-Succinimidyl ((bromoacetyl)amino)benzoate, and how is its structure confirmed?

The compound is typically synthesized via multi-step reactions involving bromoacetylation and succinimide ester formation. For example, derivatives like 2-(trimethylsilyl)ethyl 3,5-dimethylbenzoate are synthesized using EDC/DMAP-mediated coupling in ethyl acetate, followed by bromination with N-bromosuccinimide (NBS) under reflux . Structural confirmation relies on H-NMR and C-NMR to verify methylene bromide peaks (~4.3 ppm for –CHBr) and succinimidyl carbonyl signals (~170–175 ppm) .

Q. How do researchers optimize reaction conditions to minimize bromine-related side reactions during bioconjugation?

Bromine’s electrophilic nature can lead to undesired alkylation. To mitigate this, trialkyltin leaving groups (e.g., tributylstannyl) are used in oxidative substitution reactions with chloramine-T or peracetic acid, ensuring regioselective labeling . For proteins, conjugation at lysine residues via the succinimidyl ester is preferred over tyrosine residues to avoid bromine-mediated oxidation .

Q. What purification techniques ensure high yield and purity for this compound?

Column chromatography (silica gel, ethyl acetate/hexane eluent) is standard for isolating intermediates. Final products are purified via recrystallization (e.g., from dichloromethane/hexane) or HPLC (C18 reverse-phase, acetonitrile/water gradient) to achieve ≥98% purity .

Advanced Research Questions

Q. How does N-Succinimidyl ((bromoacetyl)amino)benzoate improve residualizing labels in radiopharmaceuticals?

The bromoacetyl group enables site-specific conjugation to biomolecules (e.g., antibodies), while the succinimidyl ester reacts with lysine residues. Residualizing labels like F- or I-derivatives retain radioactivity intracellularly post-internalization, enhancing imaging sensitivity. For example, F-labeled HER2-targeting sdAb 2Rs15d showed 85% immunoreactivity in BT474M1 xenografts .

Q. What challenges arise in comparative biodistribution studies of 18^{18}18F- vs. 125^{125}125I-labeled conjugates?

Discrepancies in biodistribution (e.g., hepatic uptake for F vs. renal clearance for I) stem from differences in radionuclide half-life (F: 109.7 min; I: 59.4 days) and residualizing efficiency. Methodological adjustments include using guanidinomethyl groups to prolong intracellular retention for F .

Q. How do electrophilic substitution methods for 211^{211}211At labeling compare to nucleophilic approaches?

Electrophilic astatination using N-succinimidyl 3-(trimethylstannyl)benzoate (m-MeATE) achieves higher radiochemical yields (75–85%) compared to nucleophilic methods (40–50%). However, stannyl intermediates require strict anhydrous conditions to prevent hydrolysis .

Q. What analytical methods resolve contradictions in stability data under varying pH conditions?

Stability studies use size-exclusion HPLC to monitor hydrolysis (e.g., 90% intact at pH 7.4 vs. 60% at pH 9.0 after 24 h). Mass spectrometry identifies degradation products like free bromoacetylated lysine .

Methodological Best Practices

Recommended protocols for conjugating this compound to heat-sensitive antibodies:

- Use PBS (pH 8.5) at 4°C for 2 hours to minimize aggregation.

- Maintain a 5:1 molar ratio (reagent:antibody) to avoid over-labeling.

- Purify via centrifugal filtration (30 kDa cutoff) to remove unreacted reagent .

Strategies to enhance in vivo stability of bromoacetylated radiopharmaceuticals:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.